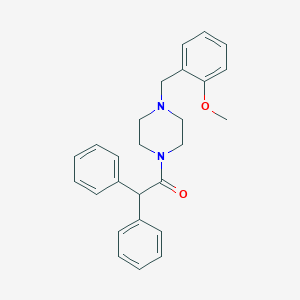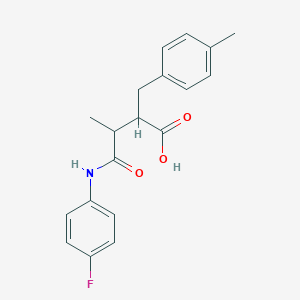![molecular formula C18H19N3O2 B249277 2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B249277.png)
2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of benzimidazole derivatives and has been found to possess a wide range of biological activities.
作用機序
The mechanism of action of 2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone is not fully understood. However, studies have suggested that the compound works by targeting various signaling pathways involved in cancer cell growth and survival. The compound has been found to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell survival and proliferation. It has also been found to induce oxidative stress and DNA damage, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone has been found to have various biochemical and physiological effects. Studies have shown that the compound can modulate the expression of various genes involved in cancer cell growth and survival. It has also been found to inhibit the activity of enzymes such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression. In addition, the compound has been found to possess antioxidant activity, which can protect cells from oxidative stress and DNA damage.
実験室実験の利点と制限
2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to possess potent anticancer activity against various cancer cell lines, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the compound has not been extensively studied for its potential toxicity and side effects, which could limit its clinical application.
将来の方向性
There are several future directions for research on 2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone. One of the main directions is to further elucidate the mechanism of action of the compound. This could involve studying its effects on specific signaling pathways and identifying its molecular targets. Another direction is to investigate the potential applications of the compound in other areas of scientific research, such as neurodegenerative diseases and inflammation. Finally, future research could focus on developing more potent and selective derivatives of 2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone with improved solubility and bioavailability for clinical use.
合成法
The synthesis of 2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone can be achieved through various methods. One of the most commonly used methods is the reaction of 2-aminobenzimidazole with 2-bromoethyl phenyl ketone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography to obtain the pure compound.
科学的研究の応用
2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound possesses potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo.
特性
製品名 |
2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone |
|---|---|
分子式 |
C18H19N3O2 |
分子量 |
309.4 g/mol |
IUPAC名 |
2-[2-(2-methoxyethylamino)benzimidazol-1-yl]-1-phenylethanone |
InChI |
InChI=1S/C18H19N3O2/c1-23-12-11-19-18-20-15-9-5-6-10-16(15)21(18)13-17(22)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,19,20) |
InChIキー |
YGMXSKRJRNNECX-UHFFFAOYSA-N |
SMILES |
COCCNC1=NC2=CC=CC=C2N1CC(=O)C3=CC=CC=C3 |
正規SMILES |
COCCNC1=NC2=CC=CC=C2N1CC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine](/img/structure/B249195.png)
![1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B249197.png)
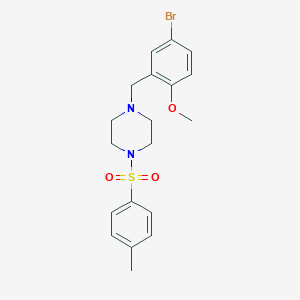
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B249202.png)
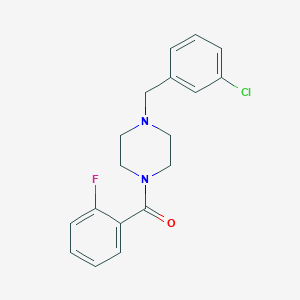
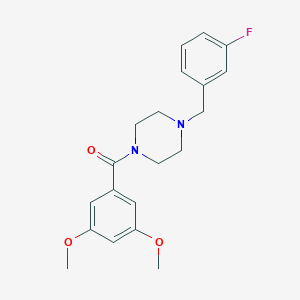
![1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249208.png)
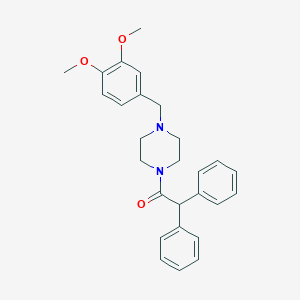
![(3,4-Dimethoxy-phenyl)-[4-(4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249211.png)

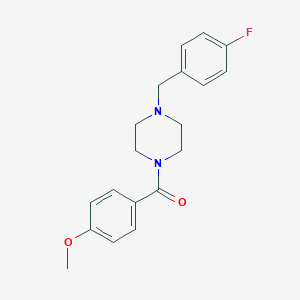
![1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249215.png)
